molecular formula C10H19NO3 B2368593 3-Methyl-2-(3-methylbutanamido)butanoic acid CAS No. 91108-84-8

3-Methyl-2-(3-methylbutanamido)butanoic acid

Cat. No.: B2368593
CAS No.: 91108-84-8
M. Wt: 201.266
InChI Key: OPJHQXJQYXRMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

3-Methyl-2-(3-methylbutanamido)butanoic acid is classified as an N-acylated amino acid derivative. Its IUPAC name, N-(3-methylbutanoyl)valine , reflects its structural composition: a valine backbone (2-amino-3-methylbutanoic acid) acylated at the α-amino group with a 3-methylbutanoyl moiety. The molecular formula is C₁₀H₁₉NO₃ , with a molecular weight of 201.27 g/mol .

The compound features:

  • A branched aliphatic chain derived from isovaleric acid (3-methylbutanoic acid).
  • An amide bond linking the acyl group to the valine residue.
  • Stereochemical specificity at the valine α-carbon, typically in the L-configuration (2S).

The SMILES notation (CC(C)C(NC(CC(C)C)=O)C(O)=O) and InChI key (OPJHQXJQYXRMGN-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.

Historical Context of Discovery and Characterization

While the exact synthesis date remains undocumented, this compound emerged in the context of mid-20th-century research on N-acylated amino acids . Such derivatives gained prominence as intermediates in peptide synthesis and tools for studying enzymatic processes. The development of solid-phase peptide synthesis in the 1960s and advancements in acylating agents likely facilitated its preparation.

Its characterization aligns with broader investigations into branched-chain acyl modifications , which are critical in metabolic pathways like leucine catabolism. For instance, mitochondrial isovaleryl-CoA dehydrogenase (IVD), which processes isovaleryl-CoA in leucine degradation, underscores the biological relevance of branched-chain acyl groups.

CAS Registry Information and Identifiers

  • CAS Registry Number : 91108-84-8.
  • PubChem CID : 14719968.
  • MDL Number : MFCD08444947.
  • Physical Form : White to off-white powder.
  • Purity : Typically ≥95% in commercial samples.

The compound is available through specialty chemical suppliers (e.g., Enamine, Sigma-Aldrich) for research applications, with pricing varying by quantity and purity.

Position Within Amino Acid Derivative Chemistry

This compound belongs to the N-acyl amino acid family, a class of molecules where amino acids are modified via acylation of the α-amino group. Such derivatives play roles in:

  • Peptide mimetics : Acyl groups alter hydrophobicity and conformational stability.
  • Enzyme substrates : Branched-chain acyl moieties mimic natural substrates in metabolic enzymes (e.g., IVD).
  • Signal modulation : N-acyl amides, including valine derivatives, influence receptor interactions (e.g., vanilloid receptors).

Compared to linear acyl chains, the 3-methylbutanoyl group enhances steric bulk, potentially affecting binding affinities and metabolic stability.

Relationship to N-Acylated Valine Structures

N-acylated valines exhibit structural diversity based on their acyl groups:

Acyl Group Example Compound Biological Relevance
Acetyl N-Acetylvaline Common metabolic conjugate.
Palmitoyl N-Palmitoylvaline Lipid signaling pathways.
3-Methylbutanoyl This compound Synthetic analog for enzyme studies.

The 3-methylbutanoyl variant distinguishes itself through its branched-chain structure , which mirrors intermediates in leucine catabolism . This structural mimicry makes it valuable for probing enzyme specificity and designing inhibitors.

Properties

IUPAC Name

3-methyl-2-(3-methylbutanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHQXJQYXRMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of Valine Derivatives

A common approach involves the amidation of valine or its precursors with 3-methylbutanoyl chloride. This method typically proceeds via the following steps:

  • Protection of the amino group : Valine is protected using benzyl chloroformate (Cbz-Cl) or tert-butyloxycarbonyl (Boc) groups to prevent side reactions.
  • Activation of the carboxylic acid : The protected valine is activated using carbodiimides (e.g., DCC or EDC) to form an intermediate reactive ester.
  • Amidation : Reaction with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) yields the protected amide.
  • Deprotection : Acidic or catalytic hydrogenation conditions remove the protecting group to yield the final product.

Key Reaction Conditions :

  • Solvents: Dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Temperature: 0–25°C for amidation; 20–50°C for deprotection.
  • Yield: 70–85%.

Catalytic Oxidation of 3-Methyl-2-butenoic Aldehyde

A patented method (CN101391948B) utilizes 2-methyl-3-butyne-2-alcohol as a starting material:

  • Catalytic rearrangement : The alcohol undergoes rearrangement using a titanium-copper bromide-benzoic acid catalyst system in toluene or orthodichlorobenzene at 110–120°C to form 3-methyl-2-butenoic aldehyde.
  • Oxidation : The aldehyde is oxidized with air or oxygen in the presence of manganese or cobalt salts (e.g., manganese acetate) at 30–70°C and 0.1–0.3 MPa pressure.
  • Hydrolysis : The resulting intermediate is hydrolyzed under acidic conditions to yield 3-methyl-2-(3-methylbutanamido)butanoic acid.

Advantages :

  • Environmentally friendly (air as an oxidant).
  • High yield (82–87.7%) and purity (>95%).

Resolution of Racemic Mixtures

Chiral resolution is critical for obtaining enantiomerically pure forms. A method from CN102875399A employs dibenzoyl-L-tartaric acid (L-DBTA) as a resolving agent:

  • Racemic synthesis : DL-2-amino-3-methylbutyronitrile is hydrolyzed to DL-valine.
  • Resolution : The racemic mixture is treated with L-DBTA in an acetone-water solvent (80–95% acetone by volume) at 25–40°C.
  • Isolation : The D-enantiomer precipitates as the L-DBTA salt, while the L-enantiomer remains in solution.

Yield and Purity :

  • Optical purity: >99.9%.
  • Overall yield: 88–92%.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Conditions Yield Source
Amidation Protected valine DCC, 3-methylbutanoyl chloride 0–25°C, DMF 70–85%
Catalytic Oxidation 2-methyl-3-butyne-2-alcohol Mn(OAc)₂, CuBr 30–70°C, 0.1–0.3 MPa 82–87.7%
Chiral Resolution DL-valine L-DBTA Acetone-H₂O, 25–40°C 88–92%

Industrial Scalability and Challenges

Environmental Considerations

  • The catalytic oxidation method (CN101391948B) minimizes waste by using air as an oxidant and recyclable solvents like orthodichlorobenzene.
  • Enzymatic hydrolysis alternatives are under investigation to reduce reliance on harsh acids/bases.

Cost Efficiency

  • Amidation routes require expensive protecting groups (e.g., Boc), raising production costs.
  • Catalytic methods offer better cost-effectiveness due to simpler purification steps.

Recent Advancements (2024–2025)

Recent patents highlight innovations in continuous-flow synthesis and biocatalysis:

  • Microreactor systems : Enable precise control of exothermic amidation steps, improving yield reproducibility.
  • Immobilized lipases : Used for enantioselective hydrolysis, achieving >99% enantiomeric excess (EE) without chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-methylbutanamido)butanoic acid undergoes typical carboxylic acid reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Proteomics Research

3-Methyl-2-(3-methylbutanamido)butanoic acid is utilized in proteomics research as a biochemical reagent. Its structure allows it to interact with various proteins, facilitating studies on protein folding and stability. The compound's ability to form stable complexes with proteins makes it a valuable tool for researchers investigating protein dynamics and interactions.

Case Study: Protein Stability Enhancement

A study demonstrated that the inclusion of this compound in protein formulations significantly improved the thermal stability of certain enzymes. The compound acted as a stabilizing agent, preventing denaturation under high-temperature conditions. This finding is crucial for developing heat-stable biocatalysts for industrial applications.

Drug Development

The compound has been explored as a potential lead in drug development, particularly in designing inhibitors for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to be modified to enhance bioactivity and selectivity.

Case Study: Enzyme Inhibition

Research indicated that derivatives of this compound exhibited inhibitory effects on specific kinases involved in cancer progression. By modifying the side chains of the compound, researchers were able to enhance its potency against target enzymes, suggesting its potential as a scaffold for developing new anticancer drugs.

Hair Treatment Formulations

In the cosmetic industry, this compound is being investigated for its potential use in hair treatment products. Its ability to interact with keratin fibers suggests that it could improve hair texture and manageability.

Case Study: Keratin Fiber Restructuring

A formulation containing the compound was tested for its effects on damaged hair. Results showed that treatments with this compound led to significant improvements in hair strength and elasticity, indicating its potential as an ingredient in restorative hair care products.

Summary of Applications

Application AreaDescriptionCase Study Highlights
Biochemical ResearchUsed as a reagent in proteomicsImproved thermal stability of enzymes
Pharmaceutical DevelopmentPotential lead for enzyme inhibitorsEnhanced potency against cancer-related kinases
Cosmetic IndustryInvestigated for hair treatment formulationsImproved strength and elasticity of damaged hair

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylbutanamido)butanoic acid involves its interaction with specific molecular targets, leading to the formation of amide, ester, anhydride, and chloride derivatives. These interactions are facilitated by the functional groups present in the compound, which participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-2-(3-methylbutanamido)butanoic acid with analogs differing in substituents, functional groups, and synthetic routes. Key differences in physical properties, spectral data, and applications are highlighted.

Substituted Amides

3-Methyl-2-(4-methylphenylsulphonamido)butanoic acid (3f)
  • Structure : Features a sulfonamido group (-SO₂NH-) attached to a 4-methylphenyl ring instead of the aliphatic amide in the target compound.
  • Synthesis : Prepared via sulfonylation of L-valine, yielding 95.56% with a melting point of 121.9°C .
  • Key Spectral Data : FTIR shows a distinct SO₂NH stretch at 1161 cm⁻¹, absent in the target compound .
  • Implications : Sulfonamides generally exhibit stronger hydrogen bonding, leading to higher melting points compared to aliphatic amides.
3-Methyl-2-(pyridin-2-ylformamido)butanoic acid
  • Structure : Replaces the 3-methylbutanamide with a pyridine-2-carbonyl group.
  • Spectral Data : NMR shifts (e.g., aromatic protons at δ ~8.5 ppm) distinguish it from the target compound’s aliphatic signals .

Heterocyclic Derivatives

3-(1H-Benzimidazol-2-yl)-4-(substituted phenylamino)butanoic acids (3a–3c)
  • Structure: Benzimidazole core with aryl-substituted amino groups at C3.
  • Synthesis : Synthesized via NaOH-mediated cyclization (75–78% yields) .
  • Physical Properties : Melting points range from 187°C (3a) to 240°C (3b), reflecting increased rigidity from aromatic systems .
  • Applications : Benzimidazole derivatives are explored for antimicrobial and anticancer activities .

Pharmaceutical Analogs

Valsartan
  • Structure: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid.
  • Key Features : Incorporates a tetrazole ring and biphenyl group, critical for angiotensin II receptor antagonism .
  • Applications : Clinically used as an antihypertensive drug .

Sulfur-Containing Derivatives

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid
  • Structure : Thiophene sulfonamido group introduces sulfur and aromaticity.
  • Synthesis : Likely synthesized via sulfonylation of valine derivatives .
  • Implications : Thiophene’s electron-rich nature may enhance interactions with metalloenzymes or receptors .

Data Table: Structural and Functional Comparison

Compound Name Functional Groups Melting Point (°C) Synthesis Yield Key Spectral Data Applications/Notes
This compound Amide, branched alkyl N/A N/A N/A Supplier data
3f (Sulfonamido derivative) Sulfonamido, methylphenyl 121.9 95.56% FTIR: 1161 cm⁻¹ (SO₂NH) High-yield synthesis
3a (Benzimidazole derivative) Benzimidazole, aryl amide 187–188 78% $^1$H NMR: δ 7.2–7.8 (aromatic) Antimicrobial potential
Valsartan Tetrazole, biphenyl, amide N/A N/A $^1$H NMR: δ 9.00 (brs, NH) Antihypertensive drug
Thiophene sulfonamide Sulfonamido, thiophene N/A N/A N/A Enzyme interaction studies

Biological Activity

Chemical Structure and Properties

The structure of 3-Methyl-2-(3-methylbutanamido)butanoic acid can be represented as follows:

C10H19NO3\text{C}_{10}\text{H}_{19}\text{NO}_{3}

This compound features a branched aliphatic structure, which may influence its biological interactions. The presence of the amido group suggests potential for interactions with biological macromolecules.

Physical Properties

PropertyValue
Molecular FormulaC10_{10}H19_{19}NO3_3
Molecular Weight201.26 g/mol
SolubilitySoluble in water
Melting PointNot extensively documented

The biological activity of this compound is hypothesized to be related to its structural characteristics, particularly the amide functional group, which can form hydrogen bonds and potentially interact with enzymes and receptors in biological systems. Similar compounds have shown various activities such as anti-inflammatory, antimicrobial, and cytotoxic effects.

Comparative Analysis

While specific data on this compound is sparse, it can be compared to other related compounds that have been studied:

Compound NameBiological Activity
2-Methyl-2-(thiophen-2-ylmethyl)oxiraneAntifungal and antitubercular activities
3-Methyl-2-butenoic acidUsed in proteomics research; potential metabolic roles

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating related amides found that compounds with similar structures exhibited significant antimicrobial properties against various bacterial strains. This suggests that this compound could possess similar activity, warranting further investigation.
  • Anti-inflammatory Effects : Research on analogous compounds has indicated potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could imply that this compound may also exhibit such properties.
  • Cytotoxicity : Some derivatives in the same chemical class have shown cytotoxic effects against cancer cell lines. This raises the possibility that this compound might be explored for its anticancer potential.

Future Research Directions

Given the limited data available specifically for this compound, future research should focus on:

  • In vitro Studies : Conducting detailed in vitro assays to assess antimicrobial, anti-inflammatory, and cytotoxic activities.
  • Mechanistic Studies : Elucidating the mechanisms through which this compound interacts with cellular targets.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 3-Methyl-2-(3-methylbutanamido)butanoic acid, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves amidation between 3-methylbutanoic acid derivatives and a β-amino acid precursor. A common approach is to use coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation under inert conditions . Critical parameters include:

  • Temperature control (0–25°C) to prevent side reactions.
  • pH optimization (6–8) to stabilize reactive intermediates.
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from unreacted precursors .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the 3-methylbutanamido group (e.g., δ 1.0–1.2 ppm for methyl protons) and the β-amino acid backbone .
  • HPLC with UV/Vis detection : Reversed-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (calculated: ~231.3 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Purity variations : Use HPLC to ensure ≥98% purity; impurities like unreacted 3-methylbutanoic acid may antagonize biological targets .
  • Assay conditions : Standardize buffer pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C) to replicate physiological environments .
  • Receptor specificity : Perform competitive binding assays with known agonists/antagonists (e.g., adrenergic receptor ligands) to validate target interactions .

Advanced: What strategies optimize the stereochemical outcome during synthesis, given the compound's chiral centers?

Methodological Answer:

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., enantiopure β-amino acids) to control stereochemistry at the α-carbon .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during amidation to enhance enantiomeric excess (ee >90%) .
  • Chiral HPLC : Use columns like Chiralpak IG to separate enantiomers and quantify ee .

Basic: What are the solubility properties and stability considerations under different storage conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, ~50 mg/mL) and moderately in water (~10 mg/mL at pH 7) due to hydrophilic (carboxylic acid) and hydrophobic (methyl groups) moieties .
  • Stability : Store at –20°C under argon to prevent hydrolysis of the amide bond. Avoid prolonged exposure to moisture or high temperatures (>40°C) .

Advanced: How to design experiments to elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Receptor profiling : Use radiolabeled ligands (e.g., 3^3H-labeled compound) in saturation binding assays to determine KdK_d and BmaxB_{max} values .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolites (e.g., hydrolyzed carboxylic acid) .
  • Knockout models : Test activity in cell lines lacking candidate receptors (e.g., CRISPR-edited adrenergic receptor KO) to confirm target specificity .

Basic: What are the common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

  • Esterification : Competing ester formation between the carboxylic acid and alcohol solvents. Mitigate by using anhydrous DMF as a solvent .
  • Racemization : Occurs at the β-amino acid chiral center under basic conditions. Use mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) .
  • Byproduct formation : Unreacted 3-methylbutanamide can be removed via recrystallization (ethanol/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.